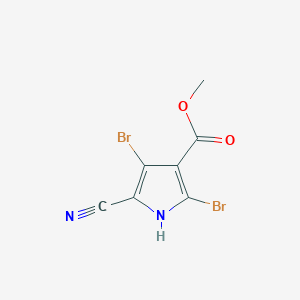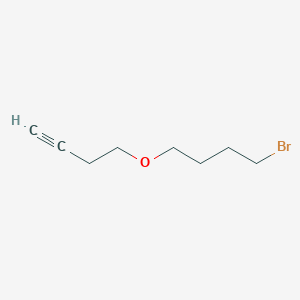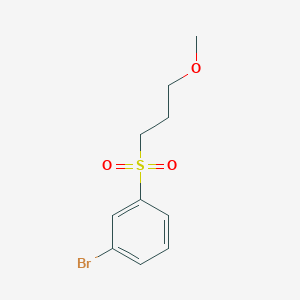
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is a synthetic phospholipid compound. It is characterized by the presence of two phytanoyl chains attached to the glycerol backbone, with a phospho-L-serine head group. This compound is commonly used in the preparation of lipid bilayers and liposomes, which are essential in various biochemical and biophysical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the following steps:
Preparation of Phytanoyl Chloride: Phytanic acid is converted to phytanoyl chloride using thionyl chloride or oxalyl chloride.
Esterification: The phytanoyl chloride is then reacted with glycerol to form 1,2-diphytanoyl-sn-glycerol.
Phosphorylation: The 1,2-diphytanoyl-sn-glycerol is phosphorylated using phosphorus oxychloride (POCl3) to form 1,2-diphytanoyl-sn-glycero-3-phosphate.
Coupling with L-Serine: The phosphate group is then coupled with L-serine in the presence of a base such as triethylamine to form 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine.
Sodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of phytanic acid and glycerophospho-L-serine.
Oxidation: The phytanoyl chains can undergo oxidation reactions, particularly at the terminal methyl groups, forming carboxylic acids.
Substitution: The phosphate group can participate in substitution reactions, where the serine moiety can be replaced with other amino acids or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles in the presence of catalysts like triethylamine.
Major Products
Hydrolysis: Phytanic acid and glycerophospho-L-serine.
Oxidation: Carboxylic acids derived from the oxidation of phytanoyl chains.
Substitution: Modified phospholipids with different head groups.
科学的研究の応用
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Essential in the preparation of liposomes for drug delivery and gene therapy.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component in artificial membranes.
Industry: Utilized in the formulation of cosmetic products and as a stabilizer in various formulations.
作用機序
The mechanism of action of 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its integration into lipid bilayers, where it influences membrane fluidity and stability. The compound interacts with other lipids and proteins within the membrane, affecting their function and activity. The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of this phospholipid.
類似化合物との比較
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt): Similar structure but with palmitoyl chains instead of phytanoyl chains.
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains oleoyl chains, leading to different physical properties.
1,2-distearoyl-sn-glycero-3-phospho-L-serine (sodium salt): Features stearoyl chains, resulting in higher melting points.
Uniqueness
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its branched phytanoyl chains, which confer distinct properties such as increased membrane fluidity and resistance to oxidation. These characteristics make it particularly useful in studies involving membrane dynamics and stability.
特性
分子式 |
C46H88NNa2O10P |
|---|---|
分子量 |
892.1 g/mol |
IUPAC名 |
disodium;2-amino-3-[2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C46H90NO10P.2Na/c1-34(2)17-11-19-36(5)21-13-23-38(7)25-15-27-40(9)29-44(48)54-31-42(32-55-58(52,53)56-33-43(47)46(50)51)57-45(49)30-41(10)28-16-26-39(8)24-14-22-37(6)20-12-18-35(3)4;;/h34-43H,11-33,47H2,1-10H3,(H,50,51)(H,52,53);;/q;2*+1/p-2 |
InChIキー |
MBNBIPFVPCWBKZ-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


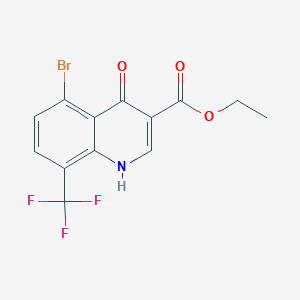
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)
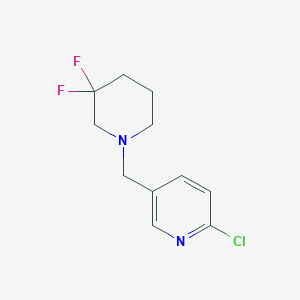
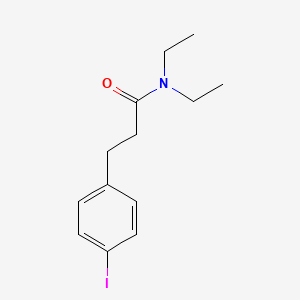
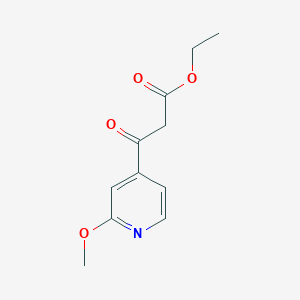

![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)
![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)


